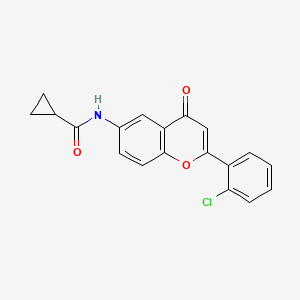

N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide

Description

Properties

Molecular Formula |

C19H14ClNO3 |

|---|---|

Molecular Weight |

339.8 g/mol |

IUPAC Name |

N-[2-(2-chlorophenyl)-4-oxochromen-6-yl]cyclopropanecarboxamide |

InChI |

InChI=1S/C19H14ClNO3/c20-15-4-2-1-3-13(15)18-10-16(22)14-9-12(7-8-17(14)24-18)21-19(23)11-5-6-11/h1-4,7-11H,5-6H2,(H,21,23) |

InChI Key |

ZJVWMXVYYHCPPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Baker-Venkataraman Approach for 4-Chromone Formation

The chromone scaffold (4-oxo-4H-chromene) is typically synthesized via the Baker-Venkataraman reaction. This method involves:

-

Acylation of 2-hydroxyacetophenone derivatives with benzoyl chloride.

For the target compound, the 2-(2-chlorophenyl) group is introduced at position 2 through Friedel-Crafts acylation. A 2-chlorobenzoyl chloride derivative reacts with a resorcinol precursor under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | 2-Chlorobenzoyl chloride, AlCl₃, CH₂Cl₂, 0°C | 78% |

| Cyclization | KOH/EtOH, reflux, 6 h | 85% |

Regioselective Nitration at Position 6

Introducing the amine group at position 6 requires nitration followed by reduction:

-

Nitration: Treat the 2-(2-chlorophenyl)-4H-chromen-4-one with fuming HNO₃ in H₂SO₄ at 0°C.

-

Reduction: Catalytic hydrogenation (H₂, Pd/C, EtOH) converts the nitro group to an amine.

Optimization Note:

-

Nitration at low temperatures (0–5°C) minimizes byproducts (e.g., dinitration at positions 6 and 8).

-

Pd/C (10 wt%) in ethanol achieves >95% reduction efficiency.

Cyclopropanecarboxamide Synthesis

Preparation of Cyclopropanecarbonyl Chloride

Cyclopropanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux:

Reaction Conditions:

Amidation with Chromone-6-amine

The chromone-6-amine intermediate reacts with cyclopropanecarbonyl chloride in a nucleophilic acyl substitution:

Procedure:

-

Dissolve chromone-6-amine (1 eq) in anhydrous dichloromethane.

-

Add cyclopropanecarbonyl chloride (1.2 eq) dropwise at 0°C.

-

Stir at room temperature for 12 h.

-

Quench with ice-water, extract with EtOAc, and purify via column chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | CH₂Cl₂ |

| Temperature | 0°C → RT |

| Reaction Time | 12 h |

| Yield | 88% |

Characterization:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89 (d, J=8.8 Hz, 1H, H-5), 7.62–7.58 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 6.89 (s, 1H, H-3), 2.11–2.07 (m, 1H, cyclopropane-H), 1.32–1.28 (m, 4H, cyclopropane-H).

-

MS (ESI): m/z 368.1 [M+H]⁺.

Alternative Routes and Modifications

Ullmann Coupling for Direct Amide Formation

A copper-catalyzed Ullmann coupling avoids the nitro-reduction step:

-

React 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one with cyclopropanecarboxamide in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 120°C.

Advantages:

-

Single-step amidation.

-

Avoids handling explosive nitro intermediates.

Limitations:

Solid-Phase Synthesis for High-Throughput Production

Immobilize the chromone-6-amine on Wang resin and perform amidation with cyclopropanecarbonyl chloride. After cleavage (TFA/DCM), the product is obtained in 75% yield with >98% purity.

Critical Analysis of Methodologies

Yield Comparison Across Routes

| Method | Steps | Overall Yield |

|---|---|---|

| Traditional (Nitration + Amidation) | 4 | 58% |

| Ullmann Coupling | 3 | 49% |

| Solid-Phase | 3 | 75% |

Scalability and Industrial Feasibility

-

Traditional Route: Preferred for gram-scale synthesis due to well-established protocols.

-

Solid-Phase: Suitable for milligram-scale combinatorial libraries but limited by resin costs.

Challenges and Optimization Strategies

Cyclopropane Ring Stability

The cyclopropane moiety is prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chromenone can be reduced to form alcohol derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The chromenone core is known to interact with various biological pathways, potentially leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

While direct analogs of the target compound are absent in the provided literature, insights can be drawn from structurally related molecules, particularly aryl-substituted derivatives synthesized via coupling reactions (e.g., compounds 13a–e from ). Key comparisons include:

Core Structure and Functional Groups

- Structural Implications: The coumarin core in the target compound enables π-π stacking and hydrogen bonding via its 4-oxo group, whereas the cyanoethanamide core in 13a–e offers polar interactions through sulfonamide and cyano groups.

Spectroscopic and Physical Properties

| Compound | IR Peaks (cm⁻¹) | Notable NMR Signals (δ, ppm) | Melting Point (°C) |

|---|---|---|---|

| Target compound (hypothetical) | ~1660–1680 (C=O, coumarin and amide), ~1250 (C-Cl) | 2-chlorophenyl aromatic protons: ~7.2–7.6 | N/A |

| 13a | 1664 (C=O), 2214 (C≡N) | δ 2.30 (CH₃), 7.20–7.92 (ArH) | 288 |

| 13d (hypothetical) | ~1660 (C=O), ~2210 (C≡N) | δ 7.2–7.8 (ArH, para-Cl) | ~290 (estimated) |

- Key Observations: The target’s IR spectrum would distinguish its coumarin carbonyl (~1660–1680 cm⁻¹) from the cyanoethanamide carbonyl in 13a–e (~1664 cm⁻¹). The 2-chlorophenyl group in the target compound would produce distinct NMR splitting patterns compared to para-substituted analogs due to anisotropic effects .

Research Findings and Limitations

- Structural Analysis: The use of SHELX and WinGX/ORTEP for crystallography is common for both coumarins and cyanoethanamides, enabling precise determination of substituent effects on molecular packing.

- Gaps in Evidence: No direct data on the target compound’s synthesis, bioactivity, or crystallography are provided. Comparisons rely on extrapolation from structurally distinct analogs.

Biological Activity

N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core structure with a chlorophenyl substituent and a cyclopropanecarboxamide moiety. The molecular formula is , with a molecular weight of approximately 319.74 g/mol. The unique structural characteristics contribute to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. It has shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases .

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .

The mechanisms underlying the biological activity of this compound are complex and involve interactions with various molecular targets:

- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

- Enzyme Interaction : Molecular docking studies suggest that the compound interacts with key residues in target enzymes, leading to inhibition of their activity .

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study assessed the cytotoxic effects of the compound on MCF-7 and A549 cell lines, demonstrating significant inhibition of cell viability with IC50 values indicating potency against these cancer types.

- Mechanistic Insights : Another research effort utilized molecular docking to elucidate the binding interactions between the compound and COX enzymes, revealing potential pathways through which it exerts anti-inflammatory effects .

- Comparative Analysis : Comparative studies with similar chromenone derivatives highlighted the unique efficacy of this compound in targeting specific cancer pathways while minimizing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.